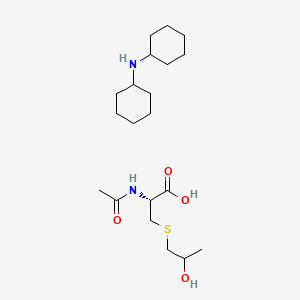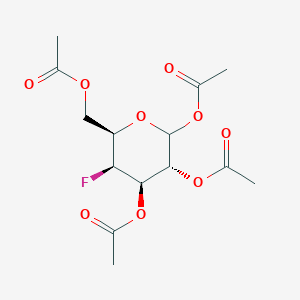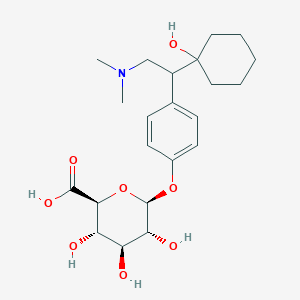
Desvenlafaxin-O-Glucuronid
Übersicht
Beschreibung
Beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl, also known as Beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl, is a useful research compound. Its molecular formula is C₂₂H₃₃NO₈ and its molecular weight is 439.5. The purity is usually 95%.
BenchChem offers high-quality beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-D-Glucopyranosiduronic acid, 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Behandlung der Major Depressive Disorder (MDD)
Desvenlafaxin ist signifikant mit einer höheren Adhärenzrate nach 12 Monaten im Vergleich zur üblichen Behandlung mit SSRI oder anderen SNRI verbunden {svg_1}. Dies deutet darauf hin, dass Desvenlafaxin das Krankheitsmanagement verbessern und sich positiv auf die krankheitsbedingten Kosten auswirken könnte {svg_2}. Es hat sich gezeigt, dass es bei der Behandlung von Patienten mit MDD wirksam ist {svg_3}.
Verbesserte Behandlungsadhärenz
Patienten, die mit Desvenlafaxin behandelt wurden, zeigten eine höhere Persistenz der Antidepressiva-Behandlung und eine geringere Inanspruchnahme von Gesundheitsressourcen im Vergleich zu SSRIs und anderen SNRIs {svg_4}. Dies deutet darauf hin, dass Desvenlafaxin eine effektivere Behandlungsoption für Patienten sein könnte, die mit der Behandlungsadhärenz kämpfen.
Arzneimittelwechselwirkungen
Desvenlafaxin hat ein einfaches metabolisches Profil, das unter den Antidepressiva einzigartig ist {svg_5}. Dies macht es weniger wahrscheinlich, dass es mit anderen Medikamenten interagiert, was besonders wichtig für Patienten ist, die mehrere Medikamente einnehmen.
Behandlung chronischer körperlicher Erkrankungen
Depressionen sind bei Patienten mit einzelnen und mehreren körperlichen Erkrankungen häufiger als bei Menschen, die sich in guter körperlicher Verfassung befinden {svg_6}. Desvenlafaxin könnte potenziell zur Behandlung von Depressionen bei diesen Patienten eingesetzt werden und so ihre allgemeine Lebensqualität verbessern.
Geringere Inanspruchnahme von Gesundheitsressourcen
Es hat sich gezeigt, dass Patienten, die mit Desvenlafaxin behandelt wurden, im Vergleich zu denjenigen, die mit SSRIs und anderen SNRIs behandelt wurden, weniger Gesundheitsressourcen in Anspruch nehmen {svg_7}. Dies könnte potenziell zu Kosteneinsparungen sowohl für Patienten als auch für Gesundheitsdienstleister führen.
Potenzial für den Einsatz in Polypharmazie-Regimen
Aufgrund seines einzigartigen metabolischen Profils und der geringeren Wahrscheinlichkeit von Arzneimittelwechselwirkungen könnte Desvenlafaxin potenziell in komplexen Polypharmazie-Regimen eingesetzt werden, insbesondere bei Patienten mit mehreren chronischen Erkrankungen {svg_8}.
Wirkmechanismus
Target of Action
Desvenlafaxine-o-glucuronide, also known as Desvenlafaxine, is an antidepressant agent and a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorders in adults . The primary targets of Desvenlafaxine are the serotonin and norepinephrine transporters in the central nervous system . These transporters play a crucial role in mood regulation, and their inhibition can help alleviate symptoms of depression .
Mode of Action
The exact mechanism of the antidepressant action of Desvenlafaxine is unknown but is thought to be related to the potentiation of serotonin and norepinephrine in the central nervous system, through inhibition of their reuptake . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .
Biochemical Pathways
The primary metabolic pathways for Desvenlafaxine include glucuronidation, oxidation, and N-demethylation . In humans, Desvenlafaxine is the predominant drug-related species in plasma and urine . In mice, rats, and dogs, desvenlafaxine-o-glucuronide is the most commonly detected in plasma and urine . The glucuronidation of Desvenlafaxine is likely catalyzed by UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 .
Pharmacokinetics
Desvenlafaxine is primarily metabolized by conjugation, mediated by UGT isoforms, and to a minor extent, through oxidative metabolism . The binding of Desvenlafaxine to plasma proteins is low (30%) and the mean terminal half-life (t 1/2), is approximately 11 hours . It is mostly metabolized by O-glucuronide conjugation by UDP-glucuronyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . To a lesser extent, it undergoes oxidative metabolism .
Result of Action
The molecular and cellular effects of Desvenlafaxine’s action are primarily related to its impact on serotonin and norepinephrine levels in the brain. By inhibiting their reuptake, Desvenlafaxine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to improved mood and reduced depressive symptoms .
Action Environment
The action, efficacy, and stability of Desvenlafaxine can be influenced by various environmental factors. For instance, genetic polymorphisms in CYP and UGT enzymes, and ABC and SLCO1B1 transporters can impact the pharmacokinetics and safety of Desvenlafaxine . Furthermore, the incidence of adverse drug reactions can be higher in certain environments, such as in multiple-dose clinical trials . Therefore, the environment in which Desvenlafaxine is administered can significantly influence its action and efficacy.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15?,16-,17-,18+,19-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDOISGIGBUYGA-NMXLZWJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601343443 | |
| Record name | Desvenlafaxine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1021933-98-1 | |
| Record name | Desvenlafaxine-o-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021933981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desvenlafaxine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601343443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESVENLAFAXINE-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PDXVEFMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Desmethylvenlafaxine glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061172 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B1140102.png)


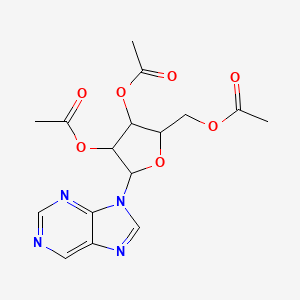
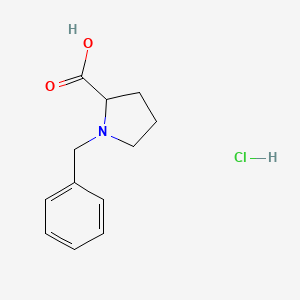

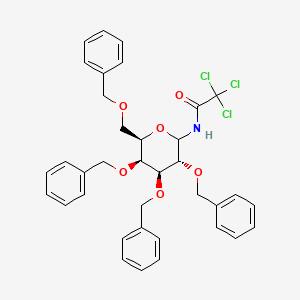

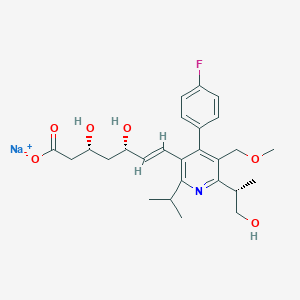

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)
